Immobilon is a compound primarily recognized for its application in biochemical research, particularly in protein detection and analysis. It is a polyvinylidene fluoride (PVDF) membrane that serves as an effective substrate for the transfer of proteins from gel matrices during techniques such as Western blotting. The membrane is characterized by its hydrophobic nature and microporous structure, which allows for high protein binding capacity and compatibility with various detection methods, including chemiluminescence and chromogenic assays .
The chemical formula of Immobilon is , and it has a molecular weight of 740 g/mol. Its unique properties make it superior to traditional nitrocellulose membranes, offering improved handling characteristics, solvent resistance, and enhanced signal-to-noise ratios during detection processes .
Immobilon membranes undergo specific interactions with proteins during the transfer process. The primary binding mechanisms include electrostatic interactions and hydrophobic interactions, which facilitate the adsorption of proteins onto the membrane surface. These interactions are crucial for maintaining protein integrity during subsequent detection steps. The membranes can adsorb significant amounts of proteins; for example, they can bind approximately 215 µg/cm² of bovine serum albumin, 294 µg/cm² of goat immunoglobulin G, and 160 µg/cm² of insulin .
The biological activity of Immobilon is primarily linked to its role in protein analysis. It provides a stable platform for immobilizing proteins, allowing researchers to conduct various assays, including immunodetection and protein quantification. Its hydrophobic nature enhances the retention of proteins during the transfer process, which is essential for obtaining reliable results in experiments . Additionally, Immobilon membranes have been shown to be compatible with harsh conditions used in protein sequencing and amino acid analysis, making them versatile tools in molecular biology .
The synthesis of Immobilon involves the production of polyvinylidene fluoride membranes through a polymerization process. The PVDF polymer is created from the polymerization of vinylidene fluoride monomers under controlled conditions to form a microporous structure. This structure is then treated to enhance its hydrophobic properties and optimize pore size for effective protein binding. The membranes are manufactured in various formats, including sheets and rolls, with consistent pore sizes that typically measure around 0.45 micrometers .
Immobilon membranes are widely used in:
Studies have shown that Immobilon membranes exhibit high binding capacities for various biomolecules while minimizing background noise during detection. This feature makes them ideal for sensitive assays where low concentrations of target proteins need to be detected accurately. The membranes' compatibility with different blocking agents further enhances their utility in immunodetection protocols . Interaction studies often focus on optimizing conditions such as buffer composition and transfer methods to maximize protein retention and signal clarity.
Immobilon shares similarities with several other membrane types used in biochemical applications. Below is a comparison highlighting its uniqueness:
| Compound | Material Type | Pore Size | Key Features |
|---|---|---|---|
| Immobilon-P | Polyvinylidene Fluoride | 0.45 micrometers | High protein binding capacity; hydrophobic; ideal for Western blotting |
| Nitrocellulose Membrane | Nitrocellulose | 0.2 - 0.45 micrometers | Traditional choice; less durable than PVDF; prone to cracking |
| Immobilon-E | Polyvinylidene Fluoride | 0.45 micrometers | Wets easily without pre-treatment; suitable for rapid assays |
| Polyvinyl Chloride Membrane | Polyvinyl Chloride | Varies | Generally less effective in protein binding compared to PVDF |
Immobilon's unique combination of high durability, hydrophobicity, and excellent protein binding capacity distinguishes it from these alternatives, making it a preferred choice in many laboratory settings .
Immobilon membranes are composed of polyvinylidene difluoride, a highly non-reactive thermoplastic fluoropolymer characterized by its distinctive molecular architecture [11]. The fundamental chemical structure of polyvinylidene difluoride consists of a repeat unit with the molecular formula (C₂H₂F₂)ₙ, where each repeat unit contains two carbon atoms, two hydrogen atoms, and two fluorine atoms [11] [13] [48]. This repeat unit has a molecular weight of 64.03 grams per mole and forms the backbone of the polymer chain through the structural formula -(CH₂-CF₂)ₙ- [13] [48] [54].
The polarity of polyvinylidene difluoride originates from its asymmetric molecular structure, where the CH₂ unit functions as an electron donor and the CF₂ unit serves as an electron acceptor [54]. The polymer chains are predominantly composed of Head-to-Tail bonding (-CH₂-CF₂-CH₂-CF₂-), which is designated as regular bonding and contributes to the material's high crystallinity and linear structure [54]. The asymmetric structure of the vinylidene difluoride monomer leads to orientation isomers during polymerization, creating a complex molecular architecture that influences the material's physical and chemical properties [11].
Table 1: Fundamental Molecular Characteristics of Polyvinylidene Difluoride
| Property | Value | Reference |
|---|---|---|
| Chemical Formula (Repeat Unit) | (C₂H₂F₂)ₙ | [11] [13] [48] |
| Molecular Weight (Repeat Unit) | 64.03 g/mol | [13] [48] |
| Density | 1.78 g/mL at 25°C | [13] [14] |
| Melting Point | 166-170°C | [13] [53] |
| Glass Transition Temperature | -38°C | [13] [14] |
| Refractive Index | 1.42 (n²⁰/D) | [14] [53] |
| Crystallinity | 30-50% | [54] |
The molecular weight distribution of polyvinylidene difluoride varies significantly among different grades, with number average molecular weights ranging from 114,000 to 238,000 grams per mole and weight average molecular weights spanning from 244,000 to 573,000 grams per mole [46]. The polydispersity index typically ranges from 2.1 to 2.4 for homopolymer grades, indicating a moderate molecular weight distribution [46]. The high fluorine content in the polymer backbone, comprising approximately 59% of the total molecular weight, contributes to the material's exceptional chemical resistance and hydrophobic properties [11] [13].
Polyvinylidene difluoride exhibits pronounced polymorphic crystalline forms that significantly influence its functional properties and performance characteristics [20]. The polymer can exist in at least four distinct crystalline modifications, designated as alpha, beta, gamma, and delta phases, each with unique molecular conformations and dipole arrangements [12] [15] [20].
The alpha phase represents the most common crystalline form obtained through conventional melt crystallization at atmospheric pressure [20] [46]. In this phase, polymer chains adopt a TGTG' conformation with anti-parallel stacking, resulting in a non-polar nature due to the cancellation of dipole moments [12] [54]. The alpha phase is characterized by its thermal stability and ease of formation under standard processing conditions [20].
The beta phase exhibits a planar zigzag conformation (TTTT or all-trans) where polymer chains align with parallel dipole orientations, creating a spontaneously polarized polar structure [15] [19] [52]. This phase demonstrates the highest dipole moment and is responsible for the piezoelectric, pyroelectric, and ferroelectric properties of polyvinylidene difluoride [19] [20]. The beta phase can be obtained through solution crystallization, mechanical stretching of the alpha phase, melt crystallization under high pressure, or application of strong electric fields [20].
Table 2: Crystalline Phases of Polyvinylidene Difluoride and Their Functional Implications
| Phase | Formation Conditions | Chain Conformation | Dipole Arrangement | Properties |
|---|---|---|---|---|
| α (alpha) | Melt crystallization at atmospheric pressure | TGTG' (anti-parallel stacking) | Anti-parallel (non-polar) | Most common, non-polar |
| β (beta) | Solution crystallization, mechanical stretching, high pressure | TTTT (planar zigzag, all-trans) | Parallel (polar, ferroelectric) | Piezoelectric, pyroelectric, ferroelectric |
| γ (gamma) | Melt crystallization under shear or high temperature | T₃GT₃G' (mixed conformation) | Mixed orientation | Intermediate properties |
| δ (delta) | High-pressure crystallization or annealing | TTTGTTTG' (complex helical) | Complex orientation | High-pressure stable form |
The gamma phase forms under specific conditions such as melt crystallization under high shear or elevated temperatures [16] [46]. This phase exhibits a T₃GT₃G' conformation with mixed dipole orientations, resulting in intermediate properties between the alpha and beta phases [16]. The delta phase is obtained through high-pressure crystallization or annealing processes and displays a complex helical conformation (TTTGTTTG') [15] [46].
Phase transformation between different crystalline forms can be achieved through various methods, with the most significant being the alpha to beta transition [20] [45]. Mechanical stretching at temperatures around 100°C with drawing ratios above 3 effectively induces this transformation [45]. The stretching temperature and drawing ratio are critical parameters that determine the extent of phase conversion and the resulting material properties [45].
The surface chemistry of Immobilon membranes is dominated by hydrophobic interactions, which constitute the primary mechanism for biomolecule binding [6] [21] [24]. Polyvinylidene difluoride membranes bind proteins and other biomolecules through strong hydrophobic interactions facilitated by the fluorinated polymer backbone [6] [21]. The hydrophobic nature of the membrane surface, with contact angles typically around 88° for pristine membranes, creates favorable conditions for protein adsorption [25].
The mechanism of protein binding involves the hydrophobic regions of proteins interacting with the fluorinated polymer surface, resulting in strong and stable protein-membrane associations [21] [24]. This binding mechanism is enhanced through methanol pre-treatment, which increases the membrane's wetting properties and improves protein binding efficiency [21] [26]. The hydrophobic interactions are sufficiently strong that proteins remain tightly bound during washing steps and cannot be released even after extended transfer times [26].
Electrostatic interactions provide a secondary binding mechanism that contributes to the overall protein retention capacity of Immobilon membranes [2] [21]. The polar nature of the CF₂ groups in the polymer backbone creates localized electrostatic fields that can interact with charged amino acid residues in proteins [28] [29]. These electrostatic interactions are particularly important for binding charged proteins and peptides, with the binding strength being dependent on pH and ionic strength conditions [22] [23].
Table 4: Surface Chemistry and Binding Mechanisms in Polyvinylidene Difluoride Membranes
| Binding Mechanism | Primary Target Molecules | Binding Strength | Dependence on Conditions | Typical Binding Capacity Range |
|---|---|---|---|---|
| Hydrophobic Interactions | Proteins, hydrophobic biomolecules | Strong (primary mechanism) | Enhanced by methanol pre-treatment | 100-300 μg/cm² |
| Electrostatic Interactions | Charged proteins and peptides | Moderate to strong | pH and ionic strength dependent | Variable with protein charge |
| Van der Waals Forces | All biomolecules (weak contribution) | Weak | Temperature dependent | Minor contribution |
| Dipole-Induced Dipole | Polar molecules | Moderate | Solvent polarity dependent | Variable |
The protein binding capacity of polyvinylidene difluoride membranes typically ranges from 100 to 300 micrograms per square centimeter, significantly higher than nitrocellulose membranes [43]. The binding efficiency is influenced by the presence of sodium dodecyl sulfate, with proteins fully saturated with this detergent showing reduced binding efficiency to polyvinylidene difluoride surfaces [26]. Surface modifications can further enhance the hydrophobic properties, with contact angles increasing from 88° to 112-116° after hydrophobic treatments [25] [27].
Immobilon membranes exhibit distinct pore morphologies and architectural features that vary among different product variants, each optimized for specific applications [2] [31] [32]. The membrane architecture is characterized by microporous structures that provide high surface area for biomolecule binding while maintaining mechanical integrity and chemical stability [3] [6].
The Immobilon-P variant features a pore size of 0.45 micrometers and represents the standard polyvinylidene difluoride membrane configuration [31] [32]. This membrane exhibits protein binding capacities of 205-215 micrograms per square centimeter for bovine serum albumin, 294-300 micrograms per square centimeter for immunoglobulin G, and 160 micrograms per square centimeter for insulin [2] [31]. The membrane requires methanol pre-wetting due to its hydrophobic nature [31].
The Immobilon-E variant maintains the same 0.45 micrometer pore size but features surface modifications that enable wetting in aqueous buffers, eliminating the need for methanol pre-treatment [4] [31] [32]. This variant demonstrates protein binding capacities similar to Immobilon-P while offering improved convenience in handling and processing [31] [38].
Table 3: Immobilon Polyvinylidene Difluoride Membrane Variants and Specifications
| Membrane Type | Pore Size (μm) | Protein Binding Capacity - BSA (μg/cm²) | Protein Binding Capacity - IgG (μg/cm²) | Protein Binding Capacity - Insulin (μg/cm²) | Special Features |
|---|---|---|---|---|---|
| Immobilon-P | 0.45 | 205-215 | 294-300 | 160 | Standard PVDF, requires methanol pre-wet |
| Immobilon-E | 0.45 | Similar to Immobilon-P | Similar to Immobilon-P | Similar to Immobilon-P | Wets in aqueous buffers, no methanol needed |
| Immobilon-FL | 0.45 | 205 | 300 | 155 | Low fluorescence background |
| Immobilon-PSQ | 0.2 | 340 | 448 | 262 | Higher retention for low MW proteins |
The Immobilon-FL variant incorporates specialized surface chemistry that minimizes autofluorescence across a wide range of excitation and emission wavelengths [3] [10] [33]. This membrane maintains a 0.45 micrometer pore size with protein binding capacities of 205 micrograms per square centimeter for bovine serum albumin, 300 micrograms per square centimeter for immunoglobulin G, and 155 micrograms per square centimeter for insulin [10] [33].
The Immobilon-PSQ variant features a reduced pore size of 0.2 micrometers specifically designed for enhanced retention of low molecular weight proteins [34] [36] [40]. This variant demonstrates significantly higher protein binding capacities, with 340 micrograms per square centimeter for bovine serum albumin, 448 micrograms per square centimeter for immunoglobulin G, and 262 micrograms per square centimeter for insulin [34] [40]. The smaller pore size prevents blow-through of proteins with molecular weights less than 20 kilodaltons [36].